西莫地尔

描述

NNC45-0781 是一种组织选择性雌激素部分激动剂。它是由诺和诺德公司开发的一种小分子药物,主要用于科学研究。 该化合物在预防和治疗骨质疏松症等雌激素相关疾病方面显示出希望 .

科学研究应用

NNC45-0781 有几种科学研究应用:

化学: 它被用作模型化合物来研究雌激素受体相互作用并开发新的雌激素受体调节剂。

生物学: 该化合物用于研究雌激素受体激活在各种组织中的生物学效应。

医学: 研究 NNC45-0781 在治疗骨质疏松症和某些癌症等雌激素相关疾病方面的潜在治疗效果。

工业: 它用于开发新药以及作为质量控制中的参考化合物 .

作用机制

NNC45-0781 作为组织选择性雌激素部分激动剂发挥作用。它与雌激素受体(特别是雌激素受体 α 和雌激素受体 β)结合,并部分激活它们。这种选择性激活导致基因表达的调节以及随后的生物学效应。 该化合物的组织选择性归因于其独特的结构,使其能够优先激活特定组织中的雌激素受体 .

生化分析

Biochemical Properties

Semotiadil interacts with various biomolecules, primarily enzymes and proteins. It is known to target Voltage-gated calcium channels (VDCCs), acting as a blocker . Semotiadil has also been found to inhibit platelet aggregation in a dose-dependent manner .

Cellular Effects

Semotiadil exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit both KCl- and histamine-induced contractions, primarily by blocking voltage-dependent L-type Ca2+ channels . Additionally, it has been found to have a strong and significant effect in attenuating indices of LDL-oxidation .

Molecular Mechanism

At the molecular level, Semotiadil exerts its effects through several mechanisms. It acts as a blocker of VDCCs, inhibiting the influx of calcium ions . This action is believed to be the primary mechanism through which Semotiadil exerts its effects. Additionally, it has been found to have a strong antioxidant activity on LDL, potentially indicating a role in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Semotiadil has been shown to have long-lasting effects. For instance, it was found to be effective for at least 9 hours in a rat experimental angina model, with these effects being longer-lasting than those of other Ca2+ antagonists .

Dosage Effects in Animal Models

In animal models, the effects of Semotiadil vary with different dosages. For instance, in a study on rats with induced pulmonary hypertension, Semotiadil administered at doses of 10, 30, or 100 mg/kg per day was found to inhibit the development of right ventricular hypertrophy and medial thickening of pulmonary arteries .

Metabolic Pathways

Given its role as a calcium channel blocker, it is likely involved in calcium signaling pathways .

Transport and Distribution

Given its role as a calcium channel blocker, it is likely that it is transported to areas of the cell where calcium channels are present .

Subcellular Localization

Given its role as a calcium channel blocker, it is likely localized to the cell membrane where voltage-gated calcium channels are present .

准备方法

NNC45-0781 的合成涉及几个步骤:

缩合: 在乙酸酐和三乙胺的存在下,苯甲酮与苯乙酸缩合形成香豆素。

还原: 使用氢化铝锂还原香豆素的内酯官能团,然后进行酸处理,得到二芳基色烯。

氢化: 在钯碳催化剂上氢化二芳基色烯,生成外消旋顺式色满。

O-烷基化: 用 1-(2-氯乙基)吡咯烷对外消旋顺式色满进行 O-烷基化,生成相应的 (吡咯烷基)乙氧基衍生物。

拆分: 使用活性二甲苯酰酒石酸进行拆分,得到所需的 (-)-对映异构体。

化学反应分析

相似化合物的比较

与其他雌激素受体调节剂相比,NNC45-0781 的独特之处在于其组织选择性部分激动剂活性。类似的化合物包括:

他莫昔芬: 一种用于治疗乳腺癌的选择性雌激素受体调节剂。

雷洛昔芬: 另一种用于预防和治疗骨质疏松症的选择性雌激素受体调节剂。

巴泽多昔芬: 一种用于治疗绝经后骨质疏松症的选择性雌激素受体调节剂。NNC45-0781 因其独特的组织选择性和部分激动剂活性而脱颖而出,使其成为科学研究中宝贵的工具 .

属性

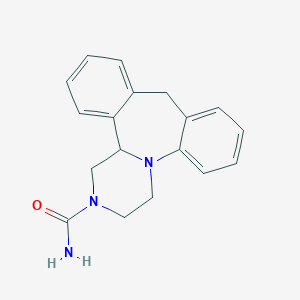

IUPAC Name |

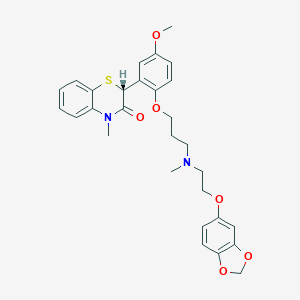

(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXVEXUAWGRFNP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869602 | |

| Record name | Semotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116476-13-2 | |

| Record name | Semotiadil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116476-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semotiadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMOTIADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN08QZ30G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of semotiadil?

A1: Semotiadil primarily acts as a calcium antagonist, inhibiting voltage-dependent calcium channels (VDCCs), specifically the L-type calcium channels. [, , , , , ] This inhibition reduces calcium influx into cells, leading to relaxation of vascular smooth muscle and a decrease in cardiac contractility.

Q2: Does semotiadil interact with other ion channels?

A2: Yes, research suggests that semotiadil can also interact with sodium channels, particularly the veratridine-induced, noninactivating sodium current. [] This effect may contribute to its antiarrhythmic properties.

Q3: How does the S-enantiomer of semotiadil (levosemotiadil) differ in its activity compared to the R-enantiomer?

A3: Levosemotiadil (S-enantiomer) exhibits a higher selectivity for sodium channels compared to the R-enantiomer. [, ] It also binds more strongly to human serum albumin (HSA) than the R-enantiomer. []

Q4: What are the downstream effects of semotiadil's calcium channel blocking activity in vascular smooth muscle?

A4: By blocking calcium channels in vascular smooth muscle, semotiadil inhibits the influx of calcium ions, leading to vasodilation. [, ] This effect reduces vascular resistance and lowers blood pressure.

Q5: Does semotiadil affect cytosolic calcium levels through mechanisms other than VDCC blockade?

A5: Research suggests that semotiadil may also inhibit calcium release from intracellular stores and potentially decrease the sensitivity of contractile elements to calcium. []

Q6: What is the molecular formula and weight of semotiadil?

A6: While the provided abstracts do not explicitly state the molecular formula and weight of semotiadil, they mention that it is a benzothiazine derivative. [, , , , ] More specific structural information can be found in the original research papers.

Q7: Are there any spectroscopic data available to characterize semotiadil?

A7: Yes, studies have employed various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD), to elucidate the structure and conformation of semotiadil. [, ]

Q8: How does the structure of semotiadil relate to its calcium antagonistic activity?

A8: Quantitative structure-activity relationship (QSAR) studies have revealed that the lipophilicity of the terminal arylalkylamine moiety in semotiadil congeners plays a crucial role in their calcium antagonistic activity. [] Additionally, the dipole moment component of the 5'-substituted 2-phenylbenzothiazine parts contributes to potency.

Q9: What structural modifications to semotiadil have been explored to enhance its activity or selectivity?

A9: Researchers have synthesized various semotiadil congeners with modifications to the arylalkylamine side chain and the benzothiazine ring system to investigate their impact on calcium channel blocking activity and selectivity. [, ]

Q10: What is the primary route of administration for semotiadil?

A10: Studies have explored both oral and intravenous administration of semotiadil. [, ] Oral administration shows promising antihypertensive effects with a long duration of action.

Q11: How is semotiadil metabolized and excreted?

A11: In rats, semotiadil undergoes extensive metabolism, primarily through oxidation reactions leading to the formation of phenolic metabolites. [, ] These metabolites are subsequently conjugated with glucuronic acid and excreted primarily in bile.

Q12: Does semotiadil exhibit enantioselective pharmacokinetics?

A12: Yes, studies using a rat liver perfusion model demonstrated significant differences in the hepatic elimination and biliary excretion kinetics between the R- and S-enantiomers of semotiadil. []

Q13: What is the plasma protein binding profile of semotiadil?

A13: Semotiadil exhibits enantioselective binding to plasma proteins. The S-enantiomer shows a higher binding affinity to human serum albumin (HSA) compared to the R-enantiomer. [, ] Both enantiomers bind more strongly to alpha1-acid glycoprotein (AGP) than to HSA.

Q14: What in vitro models have been used to study the activity of semotiadil?

A14: Researchers have employed various in vitro models, including isolated blood vessels, perfused hearts, and cell cultures, to investigate the effects of semotiadil on vascular tone, cardiac function, and cellular mechanisms. [, , , , , ]

Q15: What animal models have been used to evaluate the therapeutic potential of semotiadil?

A15: Studies have utilized animal models of hypertension, angina, and arrhythmias to assess the efficacy and safety of semotiadil. [, , , , , , ]

Q16: Are there any clinical trials investigating the efficacy of semotiadil in humans?

A16: While the provided abstracts mention studies in essential hypertension patients, they do not provide details on large-scale clinical trials. [, ]

Q17: What is known about the toxicity and safety profile of semotiadil?

A17: The provided abstracts do not delve into the details of toxicity and long-term safety profiles. Further investigation of the original research articles is necessary to access this information.

Q18: Have any specific drug delivery systems been explored for semotiadil?

A18: The provided abstracts do not mention specific drug delivery systems designed for semotiadil.

Q19: What analytical methods have been employed to quantify semotiadil?

A19: Researchers have utilized high-performance liquid chromatography (HPLC) techniques, including high-performance frontal analysis (HPFA), to quantify semotiadil and its enantiomers in various biological matrices. [, , ]

Q20: Have any radiolabeled forms of semotiadil been developed for research purposes?

A20: Yes, [11C]semotiadil has been synthesized and used in research to investigate its biodistribution and pharmacokinetic properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)

![7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B55802.png)